molecular formula C5H4N4O B12404558 Hypoxanthine-15N4

Hypoxanthine-15N4

Cat. No.: B12404558
M. Wt: 140.08 g/mol
InChI Key: FDGQSTZJBFJUBT-NNZQUYKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hypoxanthine-15N4 is synthesized by incorporating stable heavy isotopes of nitrogen into the hypoxanthine molecule. The specific synthetic routes and reaction conditions for producing this compound are proprietary and not widely published. the general approach involves the use of nitrogen-15 labeled precursors in the synthesis of hypoxanthine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using nitrogen-15 labeled compounds. The production process is carried out under controlled conditions to ensure high purity and yield. The compound is then purified and characterized using various analytical techniques to confirm its isotopic labeling and chemical structure .

Chemical Reactions Analysis

Types of Reactions

Hypoxanthine-15N4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the key reactions is its oxidation to xanthine by the enzyme xanthine oxidase . Additionally, hypoxanthine can be converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as xanthine oxidase and reducing agents for specific reduction reactions. The reactions are typically carried out under physiological conditions, such as in aqueous solutions at neutral pH .

Major Products

The major products formed from the reactions of this compound include xanthine, inosine monophosphate, and other purine derivatives. These products are important intermediates in purine metabolism and have various biological functions .

Comparison with Similar Compounds

Hypoxanthine-15N4 is similar to other purine derivatives such as adenine, guanine, and xanthine. its unique feature is the incorporation of nitrogen-15 isotopes, which makes it valuable as a tracer in metabolic studies . Other similar compounds include:

This compound’s isotopic labeling distinguishes it from these compounds and enhances its utility in research applications.

Properties

Molecular Formula

C5H4N4O

Molecular Weight

140.08 g/mol

IUPAC Name

1,7-dihydropurin-6-one

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i6+1,7+1,8+1,9+1

InChI Key

FDGQSTZJBFJUBT-NNZQUYKOSA-N

Isomeric SMILES

C1=[15N]C2=C([15NH]1)C(=O)[15NH]C=[15N]2

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2

Origin of Product

United States

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